2-Ethylproline hydrochloride
Overview
Description
2-Ethylproline hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins
Scientific Research Applications
2-Ethylproline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of proline derivatives in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Biochemical Pathways
Drugs can affect various biochemical pathways, leading to different physiological effects. For instance, proline, a related compound, is involved in protein synthesis and cellular regulation by redox mechanisms .
Pharmacokinetics
This refers to how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body
Safety and Hazards
While specific safety data for 2-Ethylproline hydrochloride is not available, it’s important to handle all chemical substances with care. For instance, hydrochloric acid, a related compound, is known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-Ethylproline hydrochloride is involved in various biochemical reactions, particularly those related to protein synthesis and metabolism. It interacts with enzymes such as prolyl hydroxylase, which is responsible for the hydroxylation of proline residues in collagen. This interaction is essential for the stability and function of collagen, a major structural protein in the extracellular matrix . Additionally, this compound may interact with other biomolecules, including transport proteins and receptors, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . For example, it can modulate the activity of the mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, modulating their activity. For instance, it may inhibit or activate enzymes involved in proline metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase . These interactions can lead to changes in the levels of proline and its derivatives, affecting cellular metabolism and redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular metabolism and stress responses. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline cycle and the pentose phosphate pathway . It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the levels of proline and its derivatives. These interactions can affect metabolic flux and the levels of metabolites, impacting cellular energy balance and redox status.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence proline metabolism and energy production. The localization of this compound within cells can affect its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylproline hydrochloride typically involves the alkylation of proline. One common method is the reaction of proline with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification process might involve crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylproline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce secondary amines.
Comparison with Similar Compounds
2-Ethylproline hydrochloride can be compared with other proline derivatives such as:
2-Methylproline: Similar in structure but with a methyl group instead of an ethyl group.
4-Hydroxyproline: Contains a hydroxyl group, making it more hydrophilic.
Cis-4-Hydroxyproline: Another hydroxylated proline derivative with different stereochemistry.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity in distinct ways.
Properties
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-89-8 | |
Record name | Proline, 2-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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